BROMINE

HB

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

HB

Molecular Weight

InChI

InChI Key

SMILES

solubility

221 g/100 cc water at 0 °C; 130 g/100 cc water at 100 °C

Freely soluble in water; 1 volume of water dissolves 600 volumes of HBr at 0 °C

204.0 g/ 100 g water at 15 °C

Very soluble in water

For more Solubility (Complete) data for Hydrogen bromide (6 total), please visit the HSDB record page.

Solubility in water, g/100ml at 20 °C: 193

49%

Canonical SMILES

Hydrogen bromide, anhydrous appears as a colorless gas with a pungent irritating odor. Corrosive. Heavier than air. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Long-term exposure to low concentrations or short-term exposure to high concentrations can result in adverse health effects from inhalation. Used to make other chemicals and as a catalyst in the manufacture of chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 2 ppm Source/use/other hazard: Chemical manufacturing industry; very corrosive.

Bromine atom is a halogen. It has a role as a micronutrient.

Hydron;bromide is a natural product found in Bugula neritina with data available.

Hydrogen bromide is a chemical compound of bromine. It forms hydrobromic acid, one of the strongest mineral acids known, when dissolved in water. Hydrogen bromide and its acid are mainly used for the production of inorganic bromides, especially the bromides of zinc, calcium, and sodium. They are also useful reagents for generating organobromine compounds. Bromine is a halogen element with the symbol Br and atomic number 35. Diatomic bromine does not occur naturally, but bromine salts can be found in crustal rock. Hydrogen bromide is an extremely irritating and corrosive gas. According to ILO [1971], however, bromine produces a more marked toxic action. AIHA [1958] reported that for humans, 40 to 60 ppm bromine is dangerous for short exposure [Henderson and Haggard 1943]. Because hydrogen bromide is considered less irritating than bromine, an IDLH of 50 ppm is chosen.

Hydrobromic acid (HBr). A solution of hydrogen bromide gas in water.

Precursor for Inorganic Bromides:

Monobromine readily reacts with various metals and non-metals to form inorganic bromides. These bromides, such as lithium bromide (LiBr) or sodium bromide (NaBr), find applications in various research areas, including:

- Solid-state electrolytes: Lithium bromide is a crucial component in some solid-state electrolytes for lithium-ion batteries. Researchers study its properties to develop next-generation batteries with improved safety and performance .

- Scintillation detectors: Sodium bromide crystals doped with thallium (NaBr(Tl)) act as scintillators in radiation detectors. These detectors convert incoming radiation into detectable light signals, aiding research in nuclear physics, medical imaging, and environmental science .

Bromination Reactions in Organic Synthesis:

Monobromine can be used as a selective brominating agent in organic synthesis. Researchers utilize it to introduce a bromine atom into organic molecules for various purposes:

- Studying reaction mechanisms: By strategically introducing bromine atoms, scientists can probe the reaction mechanisms of organic transformations, leading to a deeper understanding of chemical reactivity .

- Synthesis of functionalized molecules: Bromination allows the creation of functional groups containing bromine, which can be crucial for further chemical modifications or desired biological properties in drug discovery .

Important Note

Due to the hazardous nature of monobromine, alternative and safer brominating reagents are often preferred in research settings.

Studying Atmospheric Processes:

Monobromine plays a role in atmospheric chemistry, particularly in the depletion of ozone. Researchers study its reactions with other atmospheric components to understand its impact on the ozone layer and develop strategies for ozone protection .

Bromine is a reddish-brown volatile liquid at room temperature and is one of the halogens in Group 17 of the periodic table. Its chemical symbol is Br, and it has an atomic number of 35. Bromine has a melting point of -7.2 °C and a boiling point of 58.8 °C, making it the only nonmetallic element that is liquid at room temperature. It has a pungent odor and is highly reactive, forming compounds with various elements including metals and nonmetals .

- With fluorine:

- With chlorine:

- With iodine:

Bromine exhibits biological activity primarily through its compounds. For instance, brominated compounds are known for their antimicrobial properties and are used in water treatment. Additionally, some brominated organic compounds are investigated for their effects on human health, particularly in relation to endocrine disruption and neurotoxicity .

Bromine can be synthesized through several methods:

- From Hydrogen Bromide: Hydrogen bromide can be produced by reacting hydrogen gas with bromine gas at elevated temperatures:

- Electrolysis of Bromide Salts: Electrolysis of sodium bromide solutions produces bromine gas at the anode.

- Oxidation of Bromide Ions: Bromide ions can be oxidized using chlorine or ozone to produce bromine .

Bromine has various applications across different industries:

- Water Treatment: Used as a disinfectant to control algae and bacteria in swimming pools.

- Flame Retardants: Compounds like tetrabromobisphenol A are utilized in plastics to reduce flammability.

- Pharmaceuticals: Brominated compounds are used in the synthesis of certain medications.

- Agriculture: Some brominated pesticides are employed for pest control .

Studies on bromine interactions focus on its reactivity with various organic compounds and its role in biological systems. Research indicates that brominated compounds can influence enzyme activity and cellular processes. Additionally, interaction studies have highlighted potential toxicological effects associated with exposure to certain brominated flame retardants .

Bromine shares similarities with other halogens such as chlorine and iodine. Here’s a comparison highlighting its uniqueness:

| Property | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

|---|---|---|---|

| State at Room Temp | Gas | Liquid | Solid |

| Melting Point (°C) | -101.5 | -7.2 | 113.7 |

| Boiling Point (°C) | -34.0 | 58.8 | 184.3 |

| Reactivity | More reactive | Intermediate reactivity | Less reactive |

| Oxidizing Power | Strongest | Intermediate | Weaker |

Bromine's intermediate reactivity makes it unique among halogens; it is more reactive than iodine but less so than chlorine. This characteristic allows it to form a wide variety of compounds while also being useful in applications where lower reactivity is beneficial .

Molecular Structure Under Ambient Conditions

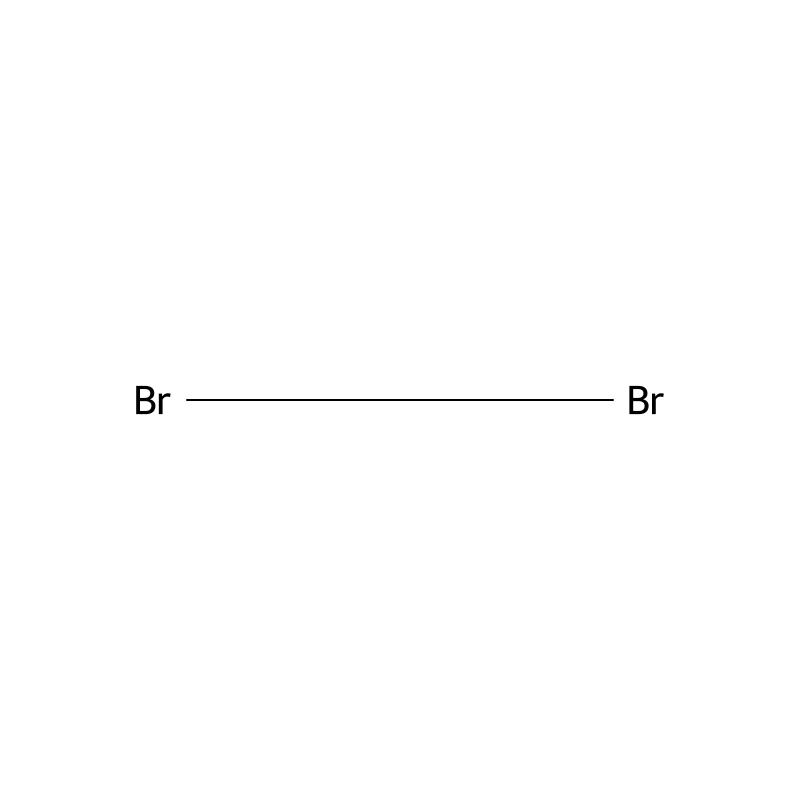

Under ambient conditions, elemental bromine exists as a diatomic molecule with the chemical formula dibromine, featuring a characteristic red-brown liquid state at room temperature [3]. The bromine molecule consists of two bromine atoms connected by a single covalent bond, exhibiting a linear molecular geometry with a bond angle of 180 degrees [5]. Each bromine atom contributes seven valence electrons, resulting in a total of fourteen electrons in the outermost shell of the molecule [1].

The diatomic bromine molecule demonstrates a symmetric structure where both atoms share a pair of electrons to form the covalent bond [4]. The molecular geometry is linear due to the presence of atoms of the same element, creating a symmetrical shape with each bromine atom having three lone pairs of electrons [4]. The hybridization of the bromine molecule is sp³, although the molecular structure itself maintains linearity [4].

Table 1: Fundamental Molecular Properties of Diatomic Bromine

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 159.808 | g/mol | [2] |

| Bond Length | 2.281 | Å | [47] |

| Vibrational Frequency | 323 | cm⁻¹ | [47] |

| Rotational Constant | 0.08211 | cm⁻¹ | [47] |

| Internuclear Distance | 2.2811 | Å | [47] |

The electronic configuration of each bromine atom in the molecule is [Ar] 3d¹⁰ 4s² 4p⁵, with the outermost shell containing seven electrons [1]. This configuration results in the molecule being nonpolar because both bromine atoms have identical electronegativity values, leading to equal charge distribution and a net-zero dipole moment [4]. The molecule exists as a stable diatomic species under standard conditions, although it readily evaporates to form similarly colored vapors [3].

High-Pressure Polymorphs and Metallization Phenomena

High-pressure studies of solid bromine reveal a complex sequence of structural transformations that fundamentally alter the molecular nature of the element [9]. At ambient pressure, bromine crystallizes into a molecular structure with Cmca symmetry, similar to other halogens [9]. Under increasing pressure, bromine undergoes several distinct phase transitions that ultimately lead to metallization and the formation of non-molecular phases [9].

The molecular Cmca phase remains stable until approximately 80-90 gigapascals, where it transforms into a non-molecular Immm structure [9] [10]. This transition represents a fundamental change from a molecular solid to a structure where individual bromine molecules dissociate [9]. Recent hybrid density functional theory calculations using the HSE06 functional predict this transition occurs at 90 gigapascals, in excellent agreement with experimental observations of 80±5 gigapascals [10].

Table 2: High-Pressure Phase Transitions in Bromine

| Phase | Symmetry | Stability Range (GPa) | Characteristics |

|---|---|---|---|

| Phase I | Cmca | 0-90 | Molecular structure |

| Phase II | Immm | 90-128 | Non-molecular, quasi-2D |

| Phase III | I4/mmm | 128-188 | Tetragonal structure |

| Phase IV | Fm3̄m | >188 | Face-centered cubic |

The metallization of bromine occurs while the element is still in the molecular Cmca phase, with band gap closure predicted at approximately 80 gigapascals [10]. This metallization pressure is significantly higher than previously calculated using generalized gradient approximation methods, which underestimated the band gap [10]. The molecular phase becomes metallic just at the borderline of its stability, indicating that the transition to metallic behavior coincides with the onset of molecular dissociation [10].

Beyond the initial transformation, bromine is predicted to undergo additional phase transitions to tetragonal I4/mmm symmetry at 128 gigapascals and finally to a face-centered cubic arrangement at 188 gigapascals [10]. These high-pressure phases exhibit metallic behavior and quasi-two-dimensional character [10]. The electronic density of states at the Fermi level increases progressively through the sequence from Immm to I4/mmm to Fm3̄m phases, indicating that bromine becomes an increasingly better metal with higher pressure and dimensionality [10].

Thermodynamic Properties and Phase Transition Kinetics

The thermodynamic properties of elemental bromine reflect its unique position as the only halogen that is liquid under standard conditions [20] [22]. Bromine exhibits a melting point of -7.3°C (265.8 K) and a boiling point of 59°C (332 K), resulting in a relatively narrow liquid range of 66.2 K [20] [22]. The critical temperature is 586 K (313°C) with a critical pressure of 10.34 megapascals [43].

Table 3: Thermodynamic Properties of Bromine

| Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point | -7.3 | °C | [20] [22] |

| Boiling Point | 59 | °C | [20] [22] |

| Critical Temperature | 586 | K | [20] |

| Critical Pressure | 10.34 | MPa | [43] |

| Enthalpy of Fusion | 5.8 | kJ/mol | [20] |

| Enthalpy of Vaporization | 14.8 | kJ/mol | [20] |

| Density (liquid, 20°C) | 3.1226 | g/mL | [44] |

| Thermal Conductivity | 0.122 | W/(m·K) | [23] |

The enthalpy of fusion for bromine is 5.8 kilojoules per mole of bromine atoms, while the enthalpy of vaporization is 14.8 kilojoules per mole of bromine atoms [20]. These relatively low values reflect the weak intermolecular forces between bromine molecules in the condensed phases [20]. The liquid density of bromine at 20°C is 3.1226 grams per milliliter, making it significantly denser than water [44].

Phase transition kinetics in bromine-containing systems demonstrate complex behavior influenced by molecular structure and intermolecular interactions [53]. Extended X-ray absorption fine structure studies reveal that the intramolecular bromine-bromine distance initially increases under pressure, reaching a maximum at approximately 25 gigapascals before beginning to decrease [53]. This anomalous behavior indicates a previously unobserved phase transformation that occurs well before the known molecular dissociation transition [53].

The thermal expansion coefficient of liquid bromine ranges from 0.0011 per degree Celsius in the 20-30°C range [44]. The specific heat capacity of liquid bromine at 25°C is 0.473 kilojoules per kilogram per degree Celsius [44]. The vapor pressure of bromine at 20°C reaches 175 millimeters of mercury, contributing to its volatile nature and the formation of dense vapor clouds [44].

Spectroscopic Characteristics

Electronic Absorption Spectra Analysis

The electronic absorption spectrum of bromine exhibits characteristic features that arise from transitions between different electronic states of the diatomic molecule [25] [31]. The visible absorption spectrum of bromine is dominated by transitions from the ground X¹Σg⁺ state to excited electronic states, particularly the B³Π₀u⁺ and C¹Πu states [31]. These transitions occur in the visible and near-ultraviolet regions, giving bromine its distinctive red-brown color [28].

Photofragment spectroscopy studies conducted at wavelengths of 18,780, 21,450, and 28,810 wavenumbers confirm that the visible absorption spectrum results from transitions to the A¹Πu, B³Π₀u⁺, and C¹Πu states [31]. The B state transition is formally forbidden due to its triplet character but becomes allowed through spin-orbit coupling, making it relatively weak compared to the C state transition [28]. The intensity of the B state transition increases significantly for bromine compared to lighter halogens due to stronger spin-orbit coupling effects [28].

Table 4: Electronic Transition Characteristics

| Transition | Wavenumber (cm⁻¹) | State | Character |

|---|---|---|---|

| X → A | 18,780 | ¹Πu | Allowed |

| X → B | 21,450 | ³Π₀u⁺ | Spin-forbidden |

| X → C | 28,810 | ¹Πu | Allowed |

The absorption spectrum of liquid bromine has been measured extensively between 2,000 and 40,000 wavenumbers [25]. In the region of maximum absorption around 24,000 wavenumbers, the absorption coefficient reaches extremely high values, making precise measurements technically challenging [25]. The spectrum shows continuous absorption corresponding to transitions from the ground state to three different excited electronic states [25].

Temperature-dependent studies of bromine absorption spectra reveal significant changes in spectral characteristics [26]. Measurements conducted at temperatures ranging from 293 K to 906 K demonstrate how vibrational contributions to the absorption bands vary with thermal conditions [26]. The continuous nature of the absorption spectrum reflects the dissociative character of the excited electronic states [26].

Vibrational-Rotational Spectroscopy of Diatomic Bromine

The vibrational spectroscopy of diatomic bromine provides detailed information about the molecular dynamics and bonding characteristics [34] [38]. The fundamental vibrational frequency of bromine in the gas phase is approximately 323 wavenumbers, corresponding to the stretching motion of the bromine-bromine bond [34] [47]. This value represents the harmonic frequency, while the anharmonic frequency is slightly lower at 325 wavenumbers [34].

Raman spectroscopy studies of liquid bromine reveal complex vibrational progressions extending up to 30 overtones [35]. These spectra define the ground state potential energy surface over the range 2.05 to 3.06 angstroms, providing insights into the molecular potential [35]. The attractive branch of the ground state potential is softened in the liquid phase, with the apparent dissociation limit reduced by approximately 30% compared to the gas phase due to attractive cage-molecule interactions [35].

Table 5: Vibrational Constants for Diatomic Bromine

| Parameter | Value | Units | Reference |

|---|---|---|---|

| ωe (harmonic frequency) | 323 | cm⁻¹ | [47] |

| ωe (anharmonic frequency) | 325 | cm⁻¹ | [34] |

| Bond dissociation energy | 2.30 | eV | [10] |

| Rotational constant (Be) | 0.08211 | cm⁻¹ | [47] |

High-pressure Raman studies demonstrate significant pressure-induced changes in the vibrational characteristics of solid bromine [38]. The intramolecular vibrational modes, including the high-frequency Ag and B3g modes, show pressure-induced upshifts in frequency [10]. Conversely, the intermolecular Ag mode exhibits softening above approximately 60 gigapascals [10]. The (B-X) absorption spectrum of bromine has been analyzed extensively using Fourier transform spectroscopy, covering approximately 80,000 recorded transitions in the 11,600-19,577 wavenumber range [38].

Rotational-vibrational analysis reveals that the bromine molecule behaves as a nearly rigid rotor with small deviations due to centrifugal distortion [38]. The rotational constant Be equals 0.08211 wavenumbers, indicating a relatively large moment of inertia consistent with the heavy bromine atoms [47]. Vibrational coherence times in liquid bromine range from greater than 25 picoseconds for the first vibrational level to greater than 2.4 picoseconds for the 25th vibrational level [35].

Physical Description

Hydrogen bromide, anhydrous appears as a colorless gas with a pungent irritating odor. Corrosive. Heavier than air. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Long-term exposure to low concentrations or short-term exposure to high concentrations can result in adverse health effects from inhalation. Used to make other chemicals and as a catalyst in the manufacture of chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 2 ppm Source/use/other hazard: Chemical manufacturing industry; very corrosive.

Gas or Vapor; Liquid; Gas or Vapor, Liquid

Colorless gas with a sharp, irritating odor. [Note: Shipped as a liquefied compressed gas. Often used in an aqueous solution.]; [NIOSH]

COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.

Colorless gas with a sharp, irritating odor.

Colorless gas with a sharp, irritating odor. [Note: Shipped as a liquefied compressed gas. Often used in an aqueous solution.]

Color/Form

Colorless gas [Note: Shipped as a liquified compressed gas]

XLogP3

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

-66.38 °C

-67 °C

-88.2 °F

-88 °F

Heavy Atom Count

Taste

Vapor Density

2.71 (Air = 1)

Relative vapor density (air = 1): 2.8

2.81

Density

3.307 g/L

Density: 2.603 g/ cu cm at -84 °C (liquid)

A solution of hydrogen bromide gas in water. Colorless or faintly yellow; slowly darkens on exposure to air and light; miscible with water, alcohol; density: 1.517 (50% HBr solution); 1.38 (40% HBr solution); 1.13 (34% HBr solution); 1.08 (10% HBr solution); miscible with water and alcohol /Hydrobromic acid/

Relative density (water = 1): 1.8

2.14 at -88.6 °F

2.81(relative gas density)

Odor

Acrid odo

Odor Threshold

Odor threshold from CHEMINFO

The odor threshold is 26.6 ppm.

Odor threshold= 6.6667 mg/cu m. Irritating concentration= 10.00 mg/cu m.

Decomposition

When heated to decomposition ... it emits toxic and corrosive fumes of /hydrogen bromide/.

Melting Point

-86.80 °C

-87 °C

-124 °F

UNII

Related CAS

Vapor Pressure

18,410 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 2445

20 atm

Metabolism Metabolites

Wikipedia

Hydrogen bromide

Carbendazim

Carminic_acid

Use Classification

Methods of Manufacturing

(1) By passing hydrogen with bromine vapor over warm platinum sponge which acts as a catalyst; (2) As a by-product in the bromination of organic compounds. /Hydrogen bromide gas/

By dissolving hydrogen bromide in water or by distilling from a mixture of sodium bromide and 50% sulfuric acid. /Hydrobromic acid/

The anhydrous gas is produced industrially by burning bromine in the presence of excess hydrogen at 500 °C or by reacting bromine with hydrogen at 375 °C over platinized silica gel or platinized asbestos catalyst. Generation of hydrogen bromide as a byproduct during bromination of aromatic compounds is another major source of the industrial gas, although the hydrogen bromide is less pure. In either case, entrained bromine can be removed by scrubbing with phosphorous acid or by activated carbon. The gas is liquefied by compression for storage and shipment in cylinders. Methods for laboratory preparation include reaction of bromine with 1,2,3,4-tetrahydronaphthalene at 20 °C or by the reaction of bromine with sulfur dioxide and water followed by distillation.

Constant-boiling hydrobromic acid distills at 124.3 °C at atmospheric pressure and contains 47.63 wt% hydrogen bromide. The boiling point and hydrogen bromide concentration can be partially controlled by varying the pressure during distillation. These solutions are produced industrially by dissolution of hydrogen bromide in water.

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing

Industrial Gas Manufacturing

Computer and Electronic Product Manufacturing

Miscellaneous Manufacturing

Pharmaceutical and Medicine Manufacturing

Hydrobromic acid: ACTIVE

Liquefied hydrobromic acid is available commercially in cylinders and various strengths of aqueous hydrobromic acid are available in drums or tank cars.

Analytic Laboratory Methods

Method: OSHA ID-165SG; Procedure: ion chromatography; Analyte: hydrogen bromide; Matrix: air; Detection Limit: 0.2 ug/sample.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Store in a cool, dry, well-ventilated location. Separate from alkalies, oxidizing materials, amines, halogens, and metals. /Hydrobromic acid solution/